Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate
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Overview
Description
Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate typically involves the chlorosulfonation of ethyl 4-fluoro-5-methoxybenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Ethyl 4-fluoro-5-methoxybenzoate.
Chlorosulfonation: The starting material is reacted with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivative.
Oxidation: Oxidative reactions can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or thioether derivatives.
Reduction: Formation of sulfonamide or sulfonic acid derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of advanced materials such as polymers and coatings with specific properties.
Biological Studies: The compound is studied for its biological activity and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors or other bioactive compounds. The fluorine and methoxy groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(chlorosulfonyl)acetate
- Ethyl chloroacetate
- Methyl 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Uniqueness
Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate is unique due to the presence of both a fluorine atom and a methoxy group on the benzoate ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. The chlorosulfonyl group further enhances its reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-chlorosulfonyl-4-fluoro-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO5S/c1-3-17-10(13)6-4-8(16-2)7(12)5-9(6)18(11,14)15/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTJMRQJRZTGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1S(=O)(=O)Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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